

Dibenzo[g,p]chrysene CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dibenzo[g,p]chrysene**

Cat. No.: **B091316**

[Get Quote](#)

An In-depth Technical Guide to Dibenzo[g,p]chrysene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo[g,p]chrysene is a polycyclic aromatic hydrocarbon (PAH) characterized by a non-planar, twisted molecular structure.^[1] This unique double-helicene-like conformation arises from steric hindrance within the molecule.^[2] Composed of a twisted naphthalene core fused with four benzene rings, **Dibenzo[g,p]chrysene** and its derivatives are of significant interest in materials science and medicinal chemistry.^[1] They serve as promising frameworks for organic electronic materials, including semiconductors, dyes, and light-emitting diodes, due to their distinct optoelectronic properties.^{[1][2]} Furthermore, as with many PAHs, understanding their metabolic pathways is crucial due to their potential carcinogenicity. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and biological activation pathways.

Chemical Identity and Molecular Structure

Dibenzo[g,p]chrysene is a hexacyclic aromatic hydrocarbon. Its twisted structure is a key determinant of its physical and electronic properties.

- CAS Number: 191-68-4^[3]

- Molecular Formula: C₂₆H₁₆[\[3\]](#)
- Synonyms: Tetrabenzonaphthalene, Dibenzo(g,p)chrysene[\[4\]](#)

*Figure 1: 2D molecular structure of **Dibenzo[g,p]chrysene**.*

Physicochemical and Spectroscopic Properties

The properties of **Dibenzo[g,p]chrysene** are summarized below. The data highlights its hydrophobic nature and thermal stability. Its derivatives exhibit tunable electrochemical and optical properties, which are critical for applications in organic electronics.

Table 1: Physicochemical Properties of **Dibenzo[g,p]chrysene**

Property	Value	Reference
Molecular Weight	328.41 g/mol	[3]
Melting Point	218 °C	[5]
Boiling Point (est.)	604.1 °C at 760 mmHg	[5]
Density (est.)	1.263 g/cm ³	[5]
LogP (octanol/water)	7.45	[5]
Appearance	White to light yellow powder/crystal	

Table 2: Electrochemical and Optical Properties of Dibenzo[g,p]chrysene (DBC-H) and a Key Derivative

Compound	First Oxidation Potential (E _{ox1} , V)	HOMO (eV)	LUMO (eV)	Absorption Max (λ _{aas} , nm)	Emission Max (λ _{em} , nm)
DBC-H	0.34	-4.64	-0.87	365	425
DBC-Me	0.51	-4.81	-1.22	370	430

Data sourced from studies on DBC derivatives, where DBC-H represents the parent compound with isopropyl groups for solubility. Potentials are vs. Fc/Fc⁺. HOMO/LUMO levels are from DFT calculations.[1]

Experimental Protocols: Synthesis

The synthesis of **Dibenzo[g,p]chrysene** derivatives can be challenging due to the low solubility of the parent molecule.[6] A common strategy involves creating a more soluble and functionalizable scaffold. Below is a representative multi-step protocol for synthesizing a versatile dibromo-dibutyl **Dibenzo[g,p]chrysene** platform, which can be used for further derivatization.[6]

Protocol: Synthesis of 2,7-Dibromo-10,15-dibutyldibenzo[g,p]chrysene

This protocol involves a three-step synthesis starting from the parent **Dibenzo[g,p]chrysene**.
[6]

Step 1: Friedel-Crafts Acylation

- Reactants: **Dibenzo[g,p]chrysene**, Butyryl chloride, AlCl_3 (catalyst).
- Solvent: Dichloromethane (CH_2Cl_2).
- Procedure:
 - Suspend **Dibenzo[g,p]chrysene** in anhydrous CH_2Cl_2 under an inert atmosphere (e.g., Argon).
 - Cool the suspension in an ice bath.
 - Add aluminum chloride (AlCl_3) portion-wise, followed by the dropwise addition of butyryl chloride.
 - Allow the reaction to warm to room temperature and stir for 24 hours.
 - Quench the reaction by slowly pouring it into ice water.
 - Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product via column chromatography to yield the diketone intermediate.

Step 2: Wolff-Kishner Reduction

- Reactants: Diketone intermediate from Step 1, Hydrazine hydrate, Potassium hydroxide (KOH).
- Solvent: Diethylene glycol.

- Procedure:
 - Dissolve the diketone intermediate and KOH in diethylene glycol.
 - Add hydrazine hydrate and heat the mixture to reflux (approx. 200 °C) for 48 hours.
 - Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers, dry, and concentrate.
 - Purify the product by chromatography to obtain 10,15-dibutyl**dibenzo[g,p]chrysene**.

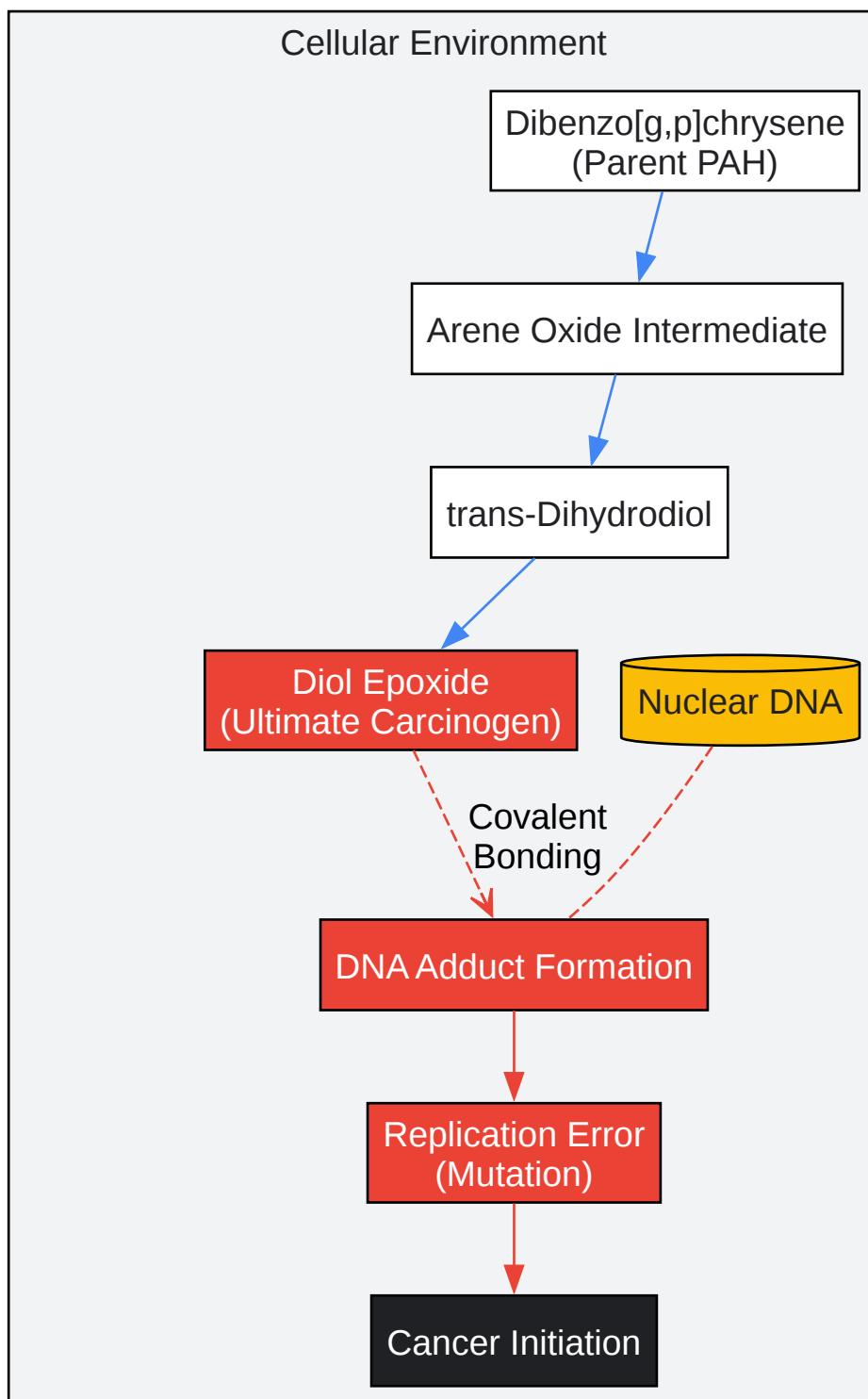
Step 3: Bromination

- Reactants: 10,15-dibutyl**dibenzo[g,p]chrysene**, N-Bromosuccinimide (NBS).
- Solvent: Dichloromethane (CH_2Cl_2).
- Procedure:
 - Dissolve the product from Step 2 in CH_2Cl_2 .
 - Add NBS portion-wise at room temperature and stir for 12 hours in the dark.
 - Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then water.
 - Dry the organic layer and concentrate.
 - Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product, 2,7-dibromo-10,15-dibutyl**dibenzo[g,p]chrysene**.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the logical flow for the synthesis of the functionalized **Dibenzo[g,p]chrysene** derivative described in the protocol above.



[Click to download full resolution via product page](#)

A logical workflow for the synthesis of a functionalized DBC platform.

Biological Signaling: Metabolic Activation Pathway

Polycyclic aromatic hydrocarbons like **Dibenzo[g,p]chrysene** are generally pro-carcinogens that require metabolic activation to exert genotoxic effects.[7][8][9] The primary pathway involves oxidation by Cytochrome P450 enzymes to form highly reactive diol epoxides, which can then covalently bind to DNA, forming adducts that can lead to mutations.[7][10]

[Click to download full resolution via product page](#)

Metabolic activation of **Dibenzo[g,p]chrysene** leading to DNA adducts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BJOC - Electrochemical and spectroscopic properties of twisted dibenzo[g,p]chrysene derivatives [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. Dibenzo(g,p)chrysene | C26H16 | CID 67449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. researchmap.jp [researchmap.jp]
- 7. Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dibenzo[g,p]chrysene CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091316#dibenzo-g-p-chrysene-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com